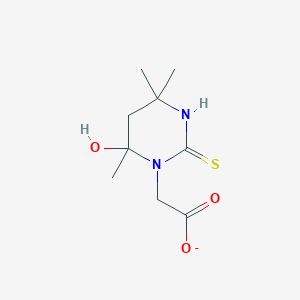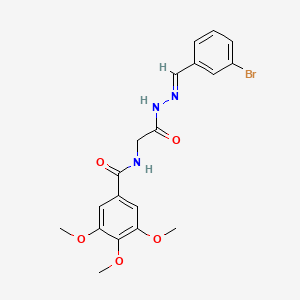
(6-hydroxy-4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE is an organic compound with a complex structure that includes a pyrimidine ring, hydroxyl group, and thioxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature below 37°C to prevent decomposition. After the reaction, the mixture is acidified to a pH of 4-5 and then cooled to room temperature to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the thioxo group may produce thiols.
科学的研究の応用
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and thioxo groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions that modulate the activity of the target molecules .
類似化合物との比較
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy (TEMPOL): A similar compound with a piperidine ring and hydroxyl group.
2,2,6,6-Tetramethyl-4-piperidinol: Another related compound with a similar structure but different functional groups.
Uniqueness
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE is unique due to the presence of both hydroxyl and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C9H15N2O3S- |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
2-(6-hydroxy-4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C9H16N2O3S/c1-8(2)5-9(3,14)11(4-6(12)13)7(15)10-8/h14H,4-5H2,1-3H3,(H,10,15)(H,12,13)/p-1 |
InChIキー |
KETGWMPWGJWUCF-UHFFFAOYSA-M |
正規SMILES |
CC1(CC(N(C(=S)N1)CC(=O)[O-])(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide](/img/structure/B11110340.png)

![4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11110351.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11110367.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11110388.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11110389.png)
![3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate](/img/structure/B11110395.png)
![3-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11110400.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11110402.png)
![N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11110416.png)
![2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11110418.png)
![3-(Acetyloxy)-4-({(E)-2-[2-(3-bromophenoxy)acetyl]hydrazono}methyl)phenyl acetate](/img/structure/B11110430.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11110435.png)
![(5Z)-5-(4-bromobenzylidene)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxoimidazolidin-4-one](/img/structure/B11110437.png)
